
1,1'-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene): is an organic compound characterized by the presence of two methoxybenzene groups connected via a phenylprop-1-yne linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzene with a phenylprop-1-yne derivative under basic conditions. The reaction is often catalyzed by a palladium-based catalyst to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for biochemical assays.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmacophore in drug design. Its interactions with biological targets are of interest for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylprop-1-yne linkage and methoxybenzene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,1’-(Oxydi-1-propyne-3,1-diyl)bis(benzene): Similar structure but with an oxygen atom in the linkage.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Different functional groups and applications.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Different aromatic substituents and reactivity.
Uniqueness: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxybenzene groups and phenylprop-1-yne linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
816423-12-8 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-1-phenylprop-2-ynyl]benzene |
InChI |
InChI=1S/C23H20O2/c1-4-23(18-8-6-5-7-9-18,19-10-14-21(24-2)15-11-19)20-12-16-22(25-3)17-13-20/h1,5-17H,2-3H3 |
Clé InChI |
OYZIMBRNVQQSIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)

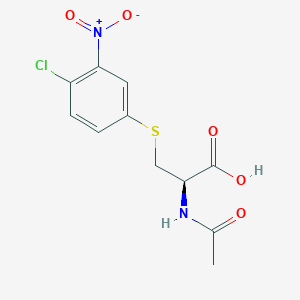
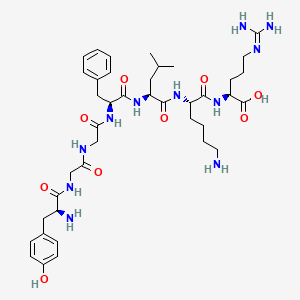

![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
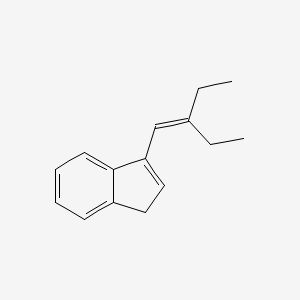
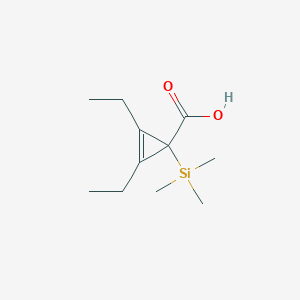
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
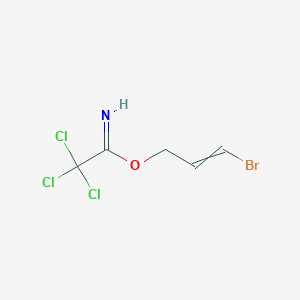
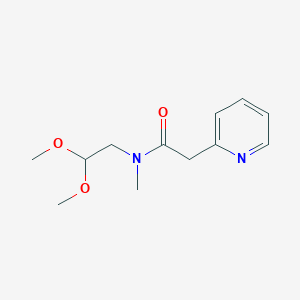
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
